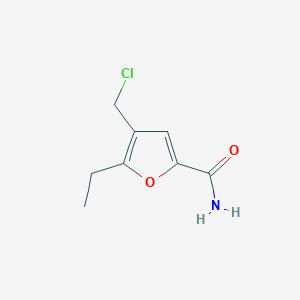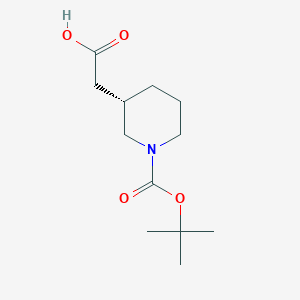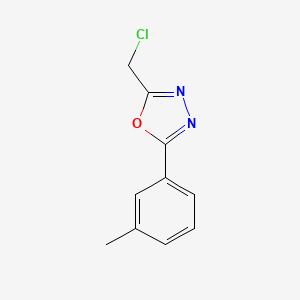
4-(Chloromethyl)-5-ethylfuran-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The description of a compound typically includes its molecular formula, structure, and the functional groups present in it. This information can often be obtained from databases like PubChem or ChemSpider.
Synthesis Analysis
The synthesis of a compound involves a series of chemical reactions that lead to the formation of the desired compound. The synthesis process is often optimized to increase yield, reduce cost, and minimize environmental impact.Molecular Structure Analysis
The molecular structure of a compound can be analyzed using various spectroscopic techniques like NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and X-ray crystallography.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This can include reactions with other compounds under various conditions, its reactivity, and the mechanisms of these reactions.Physical And Chemical Properties Analysis
The physical and chemical properties such as melting point, boiling point, solubility, density, and reactivity would be determined experimentally.Wissenschaftliche Forschungsanwendungen
-
Scientific Field: Biological Experiments
- Application Summary : The compound 4-(5)-(((4-ChloroMethyl)Benzoyl)AMino)TetraMethylrhodaMine is a multifunctional dye . Dyes are important tools in biological experiments. They can help researchers observe and analyze cell structures, track biomolecules, evaluate cell functions, distinguish cell types, detect biomolecules, study tissue pathology, and monitor microorganisms .
- Results or Outcomes : The use of this dye can lead to a wide range of diagnostics in both basic scientific research and clinical settings .
-
Scientific Field: Chemical Synthesis
- Application Summary : Chloromethylation of aromatic compounds is a key process in chemical synthesis . This process can be catalyzed by zinc iodide .
- Methods of Application : The chloromethylation of aromatic compounds involves the use of dimethoxymethane and chlorosulfonic acid, catalyzed by ZnI2 in CH2Cl2 under mild conditions .
- Results or Outcomes : The chloromethylation of aromatic compounds affords the corresponding chloromethyl derivatives in good to excellent yields .
-
Scientific Field: Material Science
- Application Summary : Porous polymers have a wide range of applications such as gas storage, drug delivery, chromatographic separations, super capacitors, water treatment, and molecular separation .
- Results or Outcomes : The use of porous polymers can lead to efficient adsorption through their structure .
-
Scientific Field: Industrial Chemistry
-
Scientific Field: Synthesis of Amphetamine-Class Drugs
-
Scientific Field: Preparation of Benzoic Acid
-
Scientific Field: Hyper Cross-linked Polymers
- Application Summary : Hyper Cross-linked polymers (HCPs) are a class of porous materials that have been intensively used in the past few years . They have many interesting applications such as water treatment, gas storage, super-capacitors, sensing, catalysis, drug delivery and chromatographic separations .
- Methods of Application : The HCP material is synthesized by the following three methods: Post crosslinking of polymer precursors, direct single step poly-condensation reaction of functional monomers, and Crosslinking by external cross linkers .
- Results or Outcomes : These extraordinary features as compared to other polymers, make HCPs, promising candidates for solving environmental pollution and catalysis as well as energy crisis .
-
Scientific Field: Synthesis of Hypercrosslinked Polymers
- Application Summary : Hypercrosslinked polymers (HCPs) are a series of permanent microporous polymer materials initially reported by Davankov, and have received an increasing level of research interest .
- Results or Outcomes : The advent of these methodologies has prompted researchers to construct well-defined porous polymer networks with customized micromorphology and functionalities .
Safety And Hazards
The safety and hazards associated with a compound are usually determined through laboratory testing and are included in its Material Safety Data Sheet (MSDS). This includes information on its toxicity, flammability, and environmental impact.
Zukünftige Richtungen
Future directions could involve further optimization of the synthesis process, exploration of its uses in various applications, and further studies on its biological activity if applicable.
Please note that the above is a general approach and the specific details would depend on the nature of the compound. For a specific compound like “4-(Chloromethyl)-5-ethylfuran-2-carboxamide”, you would need to conduct or find research that specifically studies this compound. If this is a novel compound, it might be necessary to first synthesize it and then conduct the above analyses.
Eigenschaften
IUPAC Name |
4-(chloromethyl)-5-ethylfuran-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO2/c1-2-6-5(4-9)3-7(12-6)8(10)11/h3H,2,4H2,1H3,(H2,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPXVPLIGHNFQSZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(O1)C(=O)N)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70364065 |
Source


|
| Record name | 4-(Chloromethyl)-5-ethylfuran-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70364065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.62 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Chloromethyl)-5-ethylfuran-2-carboxamide | |
CAS RN |
884588-32-3 |
Source


|
| Record name | 4-(Chloromethyl)-5-ethylfuran-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70364065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-((E)-{2-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl}methylidene)nicotinohydrazide](/img/structure/B1348077.png)












